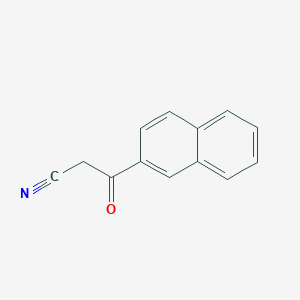

2-Naphthoylacetonitrile

Vue d'ensemble

Description

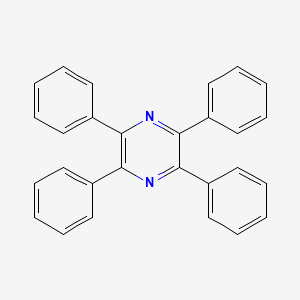

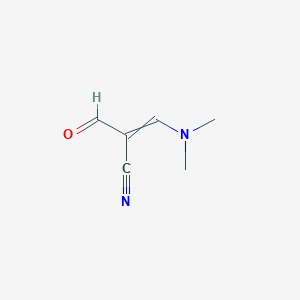

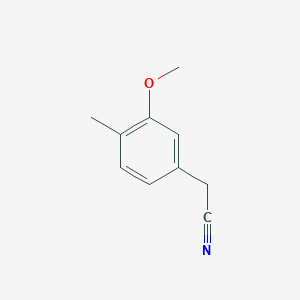

2-Naphthoylacetonitrile is a chemical compound that is related to the naphthalene family, characterized by a naphthyl group attached to an acetonitrile moiety. While the provided papers do not directly discuss 2-Naphthoylacetonitrile, they do provide insights into the chemistry of related naphthalene derivatives and their interactions with various reagents and conditions.

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex, involving multiple steps and various catalysts. For instance, the Rh(III)-catalyzed cascade C-H activation of benzoylacetonitriles is an efficient method for synthesizing naphthols and naphtho[1,8-bc]pyrans under mild and redox-neutral conditions . Similarly, the synthesis of spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives involves a one-pot three-component condensation reaction, highlighting the versatility of naphthalene compounds in organic synthesis .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be confirmed by various spectroscopic methods. X-ray crystallographic studies have been used to confirm the structure of spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives, revealing intermolecular and intramolecular hydrogen bonding within the crystal structure .

Chemical Reactions Analysis

Naphthalene derivatives participate in a variety of chemical reactions. For example, 2-bromo-1-naphthol reacts with arylacetonitriles to give rearranged 3-benzyl-1-hydroxynaphthalene-2-carbonitriles through a tandem addition–rearrangement pathway . The generation and behavior of naphthoyloxyl radicals from photocleavage of 1-(naphthoyloxy)-2-pyridones demonstrate the reactivity of naphthalene compounds under photochemical conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can be influenced by their molecular structure and substituents. The presence of a methoxy group in the naphthalene ring can stabilize naphthoyloxyl radicals and reduce their reactivity . The interaction of naphthalene derivatives with metal ions can lead to chelate formation, as observed in the UV-visible and 1H NMR spectroscopic studies of direct chelate formation between alkaline earth metal ions and 1-(2-pyridylazo)-2-naphthol in acetonitrile . Additionally, the synthesized metal ion complexes of a bidentate naphthalene derivative have been characterized by various techniques, including FT-IR, UV-Visible spectrophotometry, and 1H-NMR, indicating the diverse properties these compounds can exhibit .

Applications De Recherche Scientifique

-

Organic Building Blocks : 2-Naphthoylacetonitrile is used as an organic building block in the synthesis of various organic compounds . Organic building blocks are fundamental components in organic synthesis and are often used to create complex molecules.

-

Synthesis of Thiazolidine Derivatives : 2-Naphthoylacetonitrile has been used as a starting reagent in the synthesis of 2-(1-cyano-1-(2-naphthyl))methylidene-3-phenyl-thiazolidine-4,5-dione . Thiazolidine derivatives have various applications in medicinal chemistry due to their diverse biological activities.

-

Synthesis of Coumarins : 2-Naphthoylacetonitrile undergoes three-component coupling with benzyne and DMF to yield coumarins . Coumarins are a type of organic compound that are often used in the manufacture of pharmaceuticals and dyes due to their diverse biological activities.

-

Preparation of Double-Network Hydrogels : Hydrogels with a three-dimensional network structure are particularly outstanding in water absorption and water retention . 2-Naphthoylacetonitrile could potentially be used in the synthesis of these hydrogels, improving their mechanical properties and making them suitable for use in various fields such as biomedicine, intelligent sensors, and ion adsorption .

Safety And Hazards

2-Naphthoylacetonitrile may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Propriétés

IUPAC Name |

3-naphthalen-2-yl-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-8-7-13(15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEKTBPHQPYBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278748 | |

| Record name | 2-Naphthoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Naphthoylacetonitrile | |

CAS RN |

613-57-0 | |

| Record name | β-Oxo-2-naphthalenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 613-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1H-benzimidazol-2-ylmethyl)thio]acetic acid](/img/structure/B1296026.png)

![furo[3,2-c]pyridin-4(5H)-one](/img/structure/B1296045.png)